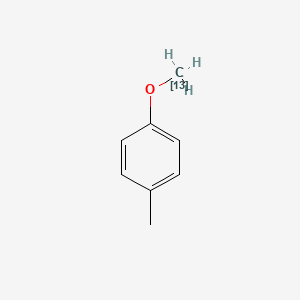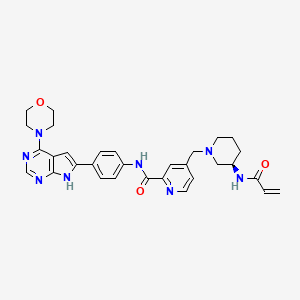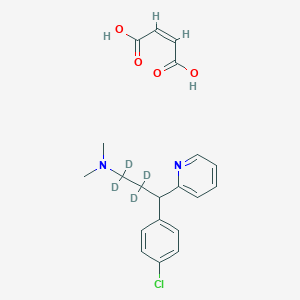
Chlorpheniramine-d4 Maleate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorpheniramine-d4 (maleate) is a deuterated form of chlorpheniramine maleate, a first-generation antihistamine commonly used to relieve symptoms of allergy, hay fever, and the common cold. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of chlorpheniramine due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chlorpheniramine-d4 (maleate) involves several steps:
Starting Materials:
p-chlorobenzonitrile and 2-bromopyridine are used as the primary raw materials.Intermediate Formation: These materials react under the action of sodium amide to form an intermediate.
Further Reaction: N,N-dimethyl chloroethane hydrochloride is added to the reaction mixture to generate another intermediate.
Final Product Formation: This intermediate undergoes a reaction with a strong alkali to form chlorpheniramine, which is then reacted with maleic acid to produce chlorpheniramine maleate.
Industrial Production Methods
The industrial production of chlorpheniramine-d4 (maleate) follows a similar synthetic route but is optimized for large-scale production. The process involves continuous feeding of materials and salifying the intermediate using the acid-base properties of the structure. This method ensures high purity (over 99%) and an overall weight yield of about 160% .
化学反应分析
Types of Reactions
Chlorpheniramine-d4 (maleate) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Common in the presence of nucleophiles, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Requires nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of chlorpheniramine, which are often studied for their pharmacological properties .
科学研究应用
Chlorpheniramine-d4 (maleate) is widely used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of chlorpheniramine.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference standard in the development of new antihistamines.
Analytical Chemistry: Employed in various analytical techniques like LC/MS and GC/MS for quantitation
作用机制
Chlorpheniramine-d4 (maleate) exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, sneezing, and runny nose. The compound competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
相似化合物的比较
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but more sedative effects.
Cetirizine: A second-generation antihistamine with fewer sedative effects.
Loratadine: Another second-generation antihistamine known for its non-sedative properties
Uniqueness
Chlorpheniramine-d4 (maleate) is unique due to its deuterated form, which makes it particularly useful in scientific research for studying the pharmacokinetics and metabolism of chlorpheniramine. Its stable isotope labeling provides more accurate and reliable data in various analytical applications .
属性
分子式 |
C20H23ClN2O4 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i10D2,12D2; |
InChI 键 |
DBAKFASWICGISY-KUHGFLGISA-N |
手性 SMILES |
[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])N(C)C.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


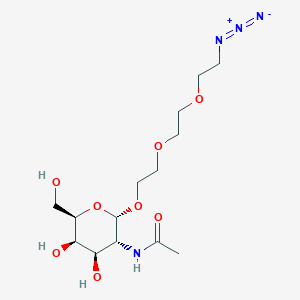
![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)

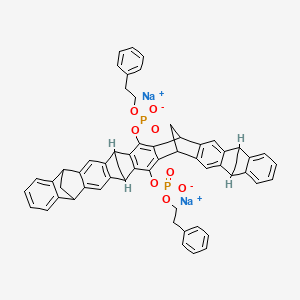
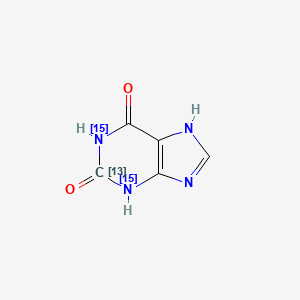

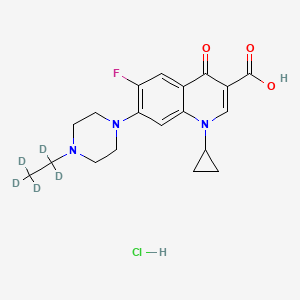
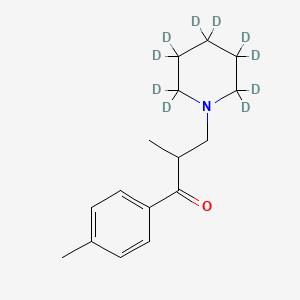

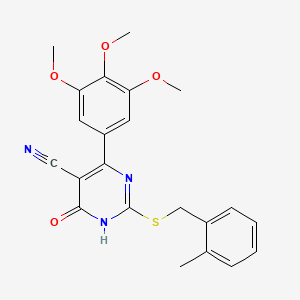
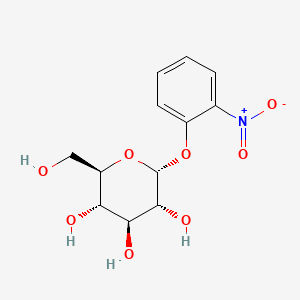
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
